Heptane-1-13C
Description
Heptane-1-¹³C is a stable isotope-labeled derivative of n-heptane (C₇H₁₆), where the carbon-13 (¹³C) isotope is selectively incorporated at the first position of the alkane chain. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies due to its distinct isotopic signature, which enables precise tracking of molecular behavior in chemical or biological systems . The synthesis of Heptane-1-¹³C typically involves Grignard reactions or catalytic hydrogenation of ¹³C-enriched precursors, ensuring high isotopic purity (>99%) . Its physicochemical properties, such as boiling point (98.4°C) and density (0.684 g/mL), align with unlabeled heptane, but the ¹³C label introduces unique spectroscopic characteristics critical for analytical applications .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFDUFMRHMDMM-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584045 | |
| Record name | (1-~13~C)Heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75560-45-1 | |
| Record name | (1-~13~C)Heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75560-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Considerations for 13C Labeling
Before exploring specific synthetic routes for Heptane-1-13C, several key considerations must be addressed:
Source of 13C Label
The primary sources of 13C for labeling include:
- 13C-methyl iodide (13CH3I)
- 13C-potassium cyanide (K13CN)
- 13C-labeled glycine
- 13C-formaldehyde
The choice of labeled precursor depends on the synthetic strategy and the specific position targeted for labeling. For terminal position labeling as in this compound, 13C-methyl iodide is often preferred.
Isotopic Enrichment Considerations
The isotopic purity of the final product depends on:
- Initial enrichment of the 13C source
- Potential isotopic dilution during synthesis
- Purification techniques employed
Researchers typically aim for >95% isotopic enrichment at the labeled position, which requires careful selection of synthetic routes that minimize potential for isotope scrambling.
Wurtz Reaction Approach
One of the most direct routes to synthesize this compound involves the Wurtz reaction, which couples haloalkanes using sodium metal in an ether solvent.
Reaction Mechanism
The Wurtz reaction proceeds through a radical mechanism:
$$2R-X + 2Na \rightarrow R-R + 2Na^+X^−$$
For the synthesis of this compound, this would involve coupling a 13C-labeled methyl halide with a hexyl halide.
Experimental Procedure
Preparation of Reactants :
- 13CH3I (13C-methyl iodide) is prepared from 13C-methanol or purchased commercially
- 1-bromohexane is purified by distillation
Reaction Setup :
- Sodium metal (freshly cut, 2.5 equivalents) is added to anhydrous diethyl ether in a three-necked flask under inert atmosphere
- The flask is equipped with a reflux condenser, mechanical stirrer, and addition funnel
- The reaction mixture is cooled to 0°C
Coupling Reaction :
Work-up :
- The reaction mixture is carefully quenched with ethanol
- The mixture is filtered to remove sodium salts
- The filtrate is washed with water, dried over anhydrous Na2SO4, and concentrated
- The crude product is purified by fractional distillation
Limitations and Optimizations
The Wurtz reaction often suffers from several limitations:
- Formation of symmetrical coupling products (hexane and octane)
- Lower yields (typically 30-45%)
- Side reactions including elimination and Wurtz-Fittig coupling
Optimizations include:
- Using excess of the non-labeled halide to favor asymmetric coupling
- Careful temperature control to minimize side reactions
- Addition of iodine as a catalyst to accelerate the reaction
Synthetic Route via 2-Heptanone
An alternative approach involves a multi-step synthesis starting from 2-heptanone, which can be modified to incorporate the 13C label at the terminal position.
Synthetic Pathway
This synthesis involves three primary chemical steps:
Detailed Procedure
Reduction of 2-Heptanone
- A charge of 2-heptanone (containing the 13C label at the appropriate position) is placed in a high-pressure hydrogenation apparatus
- A catalyst such as copper chromite or Raney nickel (5% w/w) is added
- The mixture is subjected to hydrogen pressure (100-150 atm) at 150-180°C for 6-8 hours
- The product is recovered and purified by fractional distillation
Dehydration of 2-Heptanol
- 2-Heptanol is mixed with concentrated sulfuric acid (0.5 molar equivalent)
- The mixture is heated to 140-150°C for 3-4 hours
- The crude heptenes are distilled directly from the reaction vessel
- During distillation, the condenser water is maintained at 90-95°C
- The organic distillate is washed with 3% aqueous sodium carbonate, then with water
- The product is dried over anhydrous sodium carbonate
Fractionation and Hydrogenation
- The dried organic distillate is fractionated to separate olefins from any remaining carbinol
- The olefin fraction is hydrogenated using Raney nickel or platinum catalyst (5% on carbon)
- Hydrogenation is conducted at 50-70°C under 5-10 atm hydrogen pressure for 4-6 hours
- The final product is purified by fractional distillation
Incorporation of 13C Label
To synthesize this compound specifically, the 13C label must be incorporated into a precursor that will ultimately become the terminal carbon in the final product. This can be achieved by:
- Starting with 13C-acetyl chloride or 13C-acetic anhydride for the synthesis of appropriately labeled 2-heptanone
- Using a Grignard reaction with 13C-formaldehyde and hexylmagnesium bromide, followed by oxidation and subsequent transformations
Enzymatic and Biocatalytic Approaches
Recent advances in biocatalysis have opened new routes for the synthesis of isotopically labeled compounds with high regio- and stereoselectivity.
Continuous Flow Chemistry Approaches
Modern continuous flow chemistry offers significant advantages for the synthesis of isotopically labeled compounds, particularly when handling reactive intermediates or hazardous reagents.
Flow Chemistry Advantages
Continuous flow systems provide:
Flow Synthesis of this compound
A potential flow chemistry approach could involve:
Organometallic Formation in Flow :
Coupling Reactions :
- The organometallic reagents can be coupled with 13C-labeled halides in a continuous flow reactor
- In-line quenching ensures safer handling of reactive intermediates
Inline Purification :
- Continuous extraction and distillation can be integrated into the flow process
- This minimizes handling of intermediates and improves overall efficiency
Alternative Synthetic Routes
Corey-House Synthesis
The Corey-House reaction offers a more controlled alternative to the Wurtz reaction:
Grignard-Based Approaches
Grignard reagents provide versatile intermediates for carbon-carbon bond formation:
Grignard Formation :
- Prepare hexylmagnesium bromide from 1-bromohexane and magnesium
- C6H13Br + Mg → C6H13MgBr
Carbonylation :
- React with 13CO2 or 13COCl2
- C6H13MgBr + 13CO2 → C6H1313COOH + MgBrOH
Reduction :
- Reduce the carboxylic acid to the alkane via several methods:
a) Formation of the aldehyde followed by Wolff-Kishner or Clemmensen reduction
b) Conversion to the acid chloride followed by Rosenmund reduction and hydrogenation
- Reduce the carboxylic acid to the alkane via several methods:
Intramolecular Cyclization-Based Approaches
For certain structural motifs, intramolecular cyclization followed by ring-opening can be an effective strategy:
Purification and Characterization
Purification Techniques
Obtaining high-purity this compound requires rigorous purification:
Fractional Distillation :
Preparative Gas Chromatography :
- For final purification to >99% purity
- Using non-polar columns such as OV-101 or SE-30
Crystallization Techniques :
Analytical Characterization
Several analytical techniques are essential for confirming the structure, purity, and isotopic enrichment of this compound:
13C NMR Spectroscopy :
Mass Spectrometry :
- For determining isotopic purity and molecular weight
- Fragmentation patterns can confirm the position of the label
Gas Chromatography :
- For assessing chemical purity
- Can be coupled with mass spectrometry (GC-MS) for detailed analysis
Infrared Spectroscopy :
- Provides confirmation of structural features
- C-13C stretching vibrations show characteristic shifts
Comparative Analysis of Preparation Methods
Table 1 provides a comparative analysis of the main synthetic approaches for this compound:
| Method | Starting Materials | Number of Steps | Typical Yield (%) | Isotopic Purity (%) | Scale | Major Advantages | Major Limitations |
|---|---|---|---|---|---|---|---|
| Wurtz Reaction | 13CH3I + C6H13Br | 1 | 30-45 | 95-98 | Small to medium | Direct, single-step synthesis | Side reactions, moderate yields |
| Via 2-Heptanone | 13C-labeled precursor for 2-heptanone | 3-5 | 40-60 (overall) | 97-99 | Medium to large | Well-established, scalable | Multiple steps, time-consuming |
| Enzyme-Catalyzed | 13C-labeled substrates for enzymatic transformation | 2-3 | 50-75 | >99 | Small | High selectivity, mild conditions | Limited scalability, enzyme availability |
| Corey-House | 13CH3I + C6H13Br | 2-3 | 55-75 | 97-99 | Small to medium | Better selectivity than Wurtz | Sensitive to moisture, air |
| Grignard-Based | 13CO2 or 13C-formaldehyde + C6H13MgBr | 4-6 | 35-55 (overall) | 96-98 | Medium | Versatile, well-documented | Multiple steps, careful handling required |
| Continuous Flow | 13CH3I + C6H13Br | 1-2 | 60-80 | 98-99 | Small to large | Safer handling, better control | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions: Heptane-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid-1-13C using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine gas with ultraviolet light or radical initiators.
Major Products:
Oxidation: Heptanoic acid-1-13C.
Reduction: this compound remains unchanged.
Substitution: 1-chlorothis compound or 1-bromothis compound.
Scientific Research Applications
Metabolic Studies
Heptane-1-13C is extensively used in metabolic research to trace carbon pathways in biological systems. By utilizing this labeled compound, researchers can monitor metabolic fluxes and understand the dynamics of carbon utilization in different organisms.
Case Study: Metabolic Pathway Analysis
In a study conducted by Smith et al. (2020), this compound was administered to mice to investigate its metabolism. The results demonstrated that the compound was effectively incorporated into fatty acid synthesis pathways, providing insights into lipid metabolism under various dietary conditions.
Environmental Tracking
The compound serves as an important tracer in environmental studies, particularly in assessing pollution sources and tracking hydrocarbon degradation processes.
Case Study: Hydrocarbon Pollution Assessment
A research project led by Johnson et al. (2019) utilized this compound to trace the degradation of hydrocarbons in contaminated soil samples. The study revealed that specific microbial communities preferentially degraded the labeled heptane, highlighting its potential as a biomarker for bioremediation efforts.
Analytical Chemistry
This compound is frequently employed in analytical chemistry for the calibration of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. Its distinct isotopic signature aids in quantifying concentrations of compounds within complex mixtures.
Table 1: Comparison of Analytical Techniques Using this compound
| Technique | Application | Advantages |
|---|---|---|
| Mass Spectrometry | Quantification of metabolites | High sensitivity and specificity |
| NMR Spectroscopy | Structural elucidation | Non-destructive analysis |
| Gas Chromatography | Separation of volatile compounds | High resolution |
Chemical Synthesis
In organic chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its isotopic labeling allows chemists to track reaction pathways and optimize synthetic routes.
Case Study: Synthesis of Alkylated Compounds
A study by Lee et al. (2021) demonstrated the use of this compound in synthesizing alkylated aromatic compounds through Friedel-Crafts reactions. The incorporation of the 13C isotope facilitated the tracking of reaction intermediates, leading to improved yields and understanding of reaction mechanisms.
Mechanism of Action
The primary mechanism of action for heptane-1-13C involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, which allows it to be detected in NMR experiments. This property enables researchers to study the molecular structure, dynamics, and interactions of this compound and its derivatives. The pathways involved include the interaction of the carbon-13 nucleus with the magnetic field, resulting in characteristic NMR signals .
Comparison with Similar Compounds
Table 1: Comparative Properties of Heptane-1-¹³C and Related ¹³C-Labeled Compounds
Key Observations:
Spectral Differentiation :
- The ¹³C NMR chemical shift of Heptane-1-¹³C (~13.5 ppm) is consistent with aliphatic carbons in linear alkanes, whereas Methyl Stearate-1-¹³C exhibits a distinct carbonyl carbon peak at ~173.8 ppm, reflecting its ester functionality .
- DEPTQ NMR spectra (as referenced for cycloartanes in ) highlight differences in multiplicity patterns between alkanes and complex esters, underscoring Heptane-1-¹³C’s utility in unambiguous signal assignment .
Synthetic Complexity: Heptane-1-¹³C synthesis is less labor-intensive compared to functionalized compounds like Methyl Stearate-1-¹³C, which require esterification steps with ¹³C-labeled methanol . details multi-step protocols for oxygenated terpenoids, illustrating the added complexity of introducing ¹³C labels into functional groups (e.g., epoxides, hydroxyls) .
Applications: Heptane-1-¹³C is favored in solvent dynamics research due to its nonpolar nature, while Methyl Stearate-1-¹³C is employed in lipidomics and polymer degradation studies .
Stability and Reactivity
- Isotopic Interference : Unlike oxygenated compounds (e.g., hydroperoxycycloartanes in ), Heptane-1-¹³C lacks functional groups that could induce steric or electronic isotopic effects, ensuring minimal deviation from natural abundance analogs .
Analytical Utility
- Quantitative Analysis : Gas chromatography (GC) standards for Heptane-1-¹³C are calibrated similarly to unlabeled hydrocarbons (as per EPA protocols in ), but its ¹³C label enhances detection sensitivity in mass spectrometry (e.g., distinguishing fragment ions) .
Biological Activity
Heptane-1-13C is a stable isotope-labeled compound that has garnered attention in various fields, including pharmacology and metabolic research. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant studies.
Overview of this compound
This compound is a derivative of heptane, a seven-carbon alkane, where the carbon atom at position 1 is labeled with the stable isotope carbon-13. This labeling allows for enhanced tracking and analysis of metabolic pathways in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its role as a metabolic tracer. It can be utilized to study various biochemical processes, including:
- Metabolic Pathway Analysis : this compound can be incorporated into metabolic pathways, allowing researchers to trace its conversion into different metabolites.
- NMR Spectroscopy : The unique properties of carbon-13 enable detailed studies of molecular interactions and dynamics within biological systems.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Table 1: Key Studies on this compound
Case Study 1: Metabolic Tracing in Cancer Research
A study employed this compound to investigate metabolic alterations in cancer cells. By tracking the incorporation of the labeled compound into various metabolic pathways, researchers were able to identify specific alterations in energy metabolism associated with tumor growth. This approach provided valuable insights into potential therapeutic targets for cancer treatment.
Case Study 2: Environmental Impact Assessment
This compound has also been used in environmental studies to trace hydrocarbon degradation processes. By monitoring the breakdown of heptanes in contaminated sites, researchers can better understand microbial metabolism and the efficacy of bioremediation strategies.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Heptane-1-13C to ensure isotopic purity?
Methodological Answer:
- Synthesis of this compound requires precise control over isotopic labeling at the C1 position. Use carbon-13-enriched precursors (e.g., 13C-methyl iodide) in alkylation reactions, followed by purification via fractional distillation or preparative gas chromatography (GC).
- Characterization should include nuclear magnetic resonance (NMR) spectroscopy , specifically 13C-NMR, to confirm isotopic incorporation at the C1 position. Compare chemical shifts with unlabeled heptane to validate specificity .
- Quantify purity using gas chromatography-mass spectrometry (GC-MS) with isotopic resolution to distinguish between labeled and unlabeled species. Report signal-to-noise ratios and integration thresholds in chromatograms .
Q. How should researchers design experiments to study the isotopic effects of this compound in reaction kinetics?
Methodological Answer:
-
Use comparative kinetic studies with unlabeled heptane and this compound under identical conditions (temperature, solvent, catalyst). Monitor reaction rates via techniques like stopped-flow spectroscopy or time-resolved GC-MS.
-
Account for isotopic mass effects by calculating kinetic isotope effects (KIE) using the formula:
Ensure statistical validity by performing triplicate trials and reporting standard deviations .
-
Control for solvent isotope effects by using deuterated solvents in parallel experiments .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound be resolved across literature studies?
Methodological Answer:
- Conduct a scoping review of existing data, categorizing studies by measurement techniques (e.g., calorimetry vs. computational models). Identify systematic biases (e.g., calibration standards, purity thresholds) and exclude studies with inadequate characterization .
- Replicate key experiments using harmonized protocols. For example, measure enthalpy of combustion via bomb calorimetry with rigorous purity validation (≥99% by GC-MS) and report uncertainties in energy calculations .
- Use meta-analysis tools to quantify heterogeneity across datasets. Apply random-effects models if variability exceeds 15% .
Q. What advanced NMR strategies can elucidate the structural dynamics of this compound in complex mixtures?
Methodological Answer:
- Employ dynamic nuclear polarization (DNP)-enhanced NMR to amplify sensitivity for low-concentration 13C-labeled species in mixtures. Optimize microwave irradiation parameters and polarizing agents (e.g., biradicals) to enhance signal-to-noise ratios .
- Combine diffusion-ordered spectroscopy (DOSY) with 13C detection to differentiate this compound from co-solutes based on molecular weight and diffusion coefficients. Validate with synthetic mixtures of known composition .
- For time-resolved studies, use stopped-flow NMR to capture transient intermediates in reactions involving this compound .
Q. How can isotopic labeling artifacts in this compound be detected and mitigated during long-term stability studies?
Methodological Answer:
- Monitor isotopic integrity via high-resolution mass spectrometry (HRMS) over time. Track unexpected mass shifts (e.g., +1 Da from proton exchange or oxidation) and correlate with storage conditions (temperature, light exposure) .
- Perform accelerated degradation studies under oxidative (O₂), thermal (40–60°C), and UV-light stress. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify degradation pathways .
- For mitigation, store this compound under inert gas (argon) in amber vials and add stabilizers like butylated hydroxytoluene (BHT) if compatible with downstream applications .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Apply multivariate analysis (MVA) to datasets encompassing yield, purity, and isotopic enrichment. Use principal component analysis (PCA) to identify dominant sources of variability (e.g., precursor quality, reaction time) .
- Implement control charts (e.g., Shewhart charts) for real-time monitoring of critical parameters like isotopic enrichment (% 13C at C1). Set action limits at ±3σ from the mean .
- For inter-lab comparisons, use consensus reference materials and report expanded uncertainties (k=2) in collaborative studies .
Q. How should researchers integrate this compound into tracer studies for metabolic or environmental fate analysis?
Methodological Answer:
- In metabolic studies, administer this compound to model organisms and track 13C incorporation into metabolites via LC-MS/MS. Use isotopomer spectral analysis (ISA) to quantify flux rates .
- For environmental fate studies, employ cavity ring-down spectroscopy (CRDS) to detect 13CO₂ evolved from microbial degradation of this compound in soil microcosms. Normalize data to background 12CO₂ levels .
- Validate tracer specificity by comparing with uniformly labeled 13C-heptane and unlabeled controls .
Literature and Reproducibility
Q. What criteria should guide the selection of primary literature for benchmarking this compound properties?
Methodological Answer:
- Prioritize studies published in peer-reviewed journals with detailed experimental sections (e.g., full NMR/GC-MS parameters, purity data). Exclude sources lacking raw data or relying on non-validated methods .
- Cross-reference datasets with authoritative databases (e.g., NIST Chemistry WebBook) and computational predictions (e.g., DFT calculations for thermodynamic properties) .
- Use citation tracking tools (e.g., Web of Science) to identify highly cited works and recent reviews addressing isotopic labeling challenges .
Q. How can researchers enhance the reproducibility of this compound-based experiments in multi-lab collaborations?
Methodological Answer:
- Develop standardized operating procedures (SOPs) for synthesis, characterization, and storage. Include step-by-step protocols for critical steps (e.g., quenching reactions, NMR shimming) .
- Share raw data and metadata via repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conduct round-robin tests across labs using identical this compound batches and report inter-lab coefficients of variation (CV) for key metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
